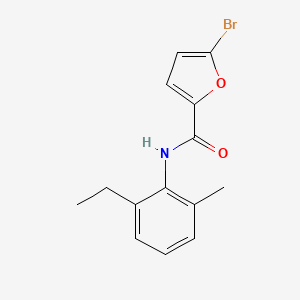
2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile, also known as QS11, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. QS11 has been shown to have anticancer properties and is believed to act by inhibiting the activity of a protein called RalGDS, which is involved in the growth and spread of cancer cells.
作用機序
2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile is believed to act by inhibiting the activity of RalGDS, a protein that is involved in the growth and spread of cancer cells. By inhibiting RalGDS, 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile is thought to block the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile has been shown to have other biochemical and physiological effects. For example, 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile has also been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival.
実験室実験の利点と制限
One of the main advantages of 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile is its potential as a tool for cancer research. The molecule has been shown to be effective in inhibiting the growth and spread of cancer cells in vitro and in vivo, making it a promising candidate for further study. However, there are also limitations to the use of 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile in lab experiments. For example, the molecule can be difficult to synthesize and requires specialized equipment and expertise. In addition, the molecule may not be effective in all types of cancer cells, and more research is needed to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile. One area of interest is the development of 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile-based therapies for cancer treatment. Another potential direction is the use of 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile as a tool for studying the role of RalGDS and other proteins in cancer cell growth and metastasis. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile, and how these effects may be harnessed for therapeutic purposes.
合成法
2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis typically involves the use of organic solvents and reagents, and requires specialized equipment and expertise. The process has been described in detail in several scientific publications.
科学的研究の応用
2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile has been the subject of numerous scientific studies, with a focus on its potential applications in cancer research. The molecule has been shown to have anticancer properties in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile has also been shown to be effective in inhibiting the growth and spread of cancer cells in animal models.
特性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-quinoxalin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c18-11-15(23(21,22)14-6-2-1-3-7-14)10-13-12-19-16-8-4-5-9-17(16)20-13/h1-10,12H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJCUHZQBCRYRM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=NC3=CC=CC=C3N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=NC3=CC=CC=C3N=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(phenylsulfonyl)-3-(quinoxalin-2-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)

![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)


![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)

![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)
